Butanal, 3-hydroxy-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanal, 3-hydroxy-2-methyl-, also known as 3-hydroxy-2-methylbutanal, is an organic compound belonging to the class of aldehydes. It is a branched-chain aldehyde with a hydroxyl group and a methyl group attached to the butanal backbone. This compound is a versatile intermediate in organic synthesis and has various applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Butanal, 3-hydroxy-2-methyl-, can be synthesized through several methods. One common method involves the aldol condensation of acetaldehyde and isobutyraldehyde. The reaction is typically carried out in the presence of a base, such as sodium hydroxide, at low temperatures to form the desired product.
Industrial Production Methods
In industrial settings, the production of Butanal, 3-hydroxy-2-methyl-, often involves the catalytic hydrogenation of 3-hydroxy-2-methylbut-2-enal. This process is carried out under controlled conditions of temperature and pressure, using catalysts such as palladium or nickel to achieve high yields.
Chemical Reactions Analysis
Types of Reactions
Butanal, 3-hydroxy-2-methyl-, undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Hydrogenation of the compound yields the corresponding alcohol.
Dehydration: Dehydration of the compound leads to the formation of crotonaldehyde.
Condensation: It can participate in aldol condensation reactions to form larger molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or nickel catalyst is typically used.
Dehydration: Acidic or basic conditions can facilitate the dehydration process.
Major Products Formed
Oxidation: 3-hydroxy-2-methylbutanoic acid.
Reduction: 3-hydroxy-2-methylbutanol.
Dehydration: Crotonaldehyde.
Scientific Research Applications
Butanal, 3-hydroxy-2-methyl-, has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances, flavors, and polymers.
Mechanism of Action
The mechanism of action of Butanal, 3-hydroxy-2-methyl-, involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, the hydroxyl group is converted to a carbonyl group, leading to the formation of carboxylic acids. In reduction reactions, the aldehyde group is reduced to an alcohol. The compound’s reactivity is influenced by the presence of the hydroxyl and methyl groups, which affect its chemical behavior.
Comparison with Similar Compounds
Butanal, 3-hydroxy-2-methyl-, can be compared with other similar compounds, such as:
3-Hydroxybutanal: Lacks the methyl group, leading to different reactivity and applications.
2-Methylbutanal: Lacks the hydroxyl group, resulting in different chemical properties.
3-Hydroxy-3-methyl-2-butanone: Contains a ketone group instead of an aldehyde group, leading to different reactivity.
The presence of both the hydroxyl and methyl groups in Butanal, 3-hydroxy-2-methyl-, makes it unique and versatile in various chemical reactions and applications.
Properties
IUPAC Name |
3-hydroxy-2-methylbutanal |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-4(3-6)5(2)7/h3-5,7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZURZPPULRFXVLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)C(C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90449409 |
Source
|
Record name | Butanal, 3-hydroxy-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90449409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99506-67-9 |
Source
|
Record name | Butanal, 3-hydroxy-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90449409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.